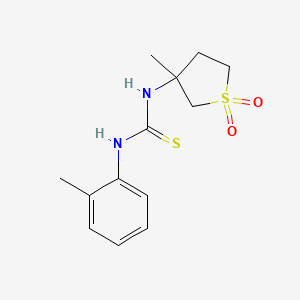

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

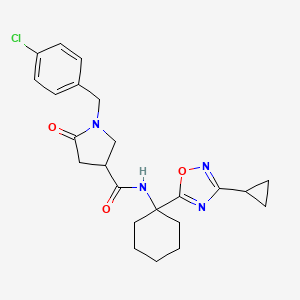

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, also known as MTU, is a synthetic compound that has shown potential in various scientific research applications.

Applications De Recherche Scientifique

1. Synthesis and Cytotoxicity in Drug Research Thiourea derivatives, including compounds similar to 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea, have been synthesized and studied for their potential anticancer activities. The in vitro cytotoxicity of these derivatives has been evaluated against various cell lines, showing significant cytotoxic effects. This suggests their potential application in the development of anticancer drugs (Ruswanto et al., 2015).

2. Organic Synthesis and Catalysis The chemical structure of thiourea derivatives allows them to participate in various organic reactions, such as [3+2] cycloadditions with donor-acceptor cyclopropanes. These reactions offer efficient routes to diverse chemical structures, including 2-amino-4,5-dihydrothiophenes. Thiourea derivatives serve multiple roles in these reactions, including providing a C=S double bond, serving as an amino source, and functioning as decarbalkoxylation reagents (Xie et al., 2019).

3. Enhancement of Photovoltaic Devices Thiourea derivatives have been incorporated into the electrolyte of dye-sensitized solar cells, showing an unusual enhancement of photocurrent. The presence of thiourea leads to a positive band edge shift and a decrease in charge recombination rate, significantly enhancing the photocurrent density and overall conversion efficiency of solar cells (Mi‐jeong Kim et al., 2010).

4. Spectroscopic Studies and Molecular Structure Analysis Thiourea derivatives have been extensively studied using spectroscopic methods and X-ray crystallography to understand their molecular structure and properties. These studies provide valuable insights into the chemical behavior and potential applications of thiourea derivatives in various scientific domains (Bahçelī et al., 2020).

5. Corrosion Inhibition Some thiourea derivatives have been studied for their inhibition and polarization properties in relation to corrosion, particularly of metals like aluminum. Their inhibitive performance has been discussed in light of electronic effects in the thioureas, providing insights into their potential application as corrosion inhibitors (D. D. Singh et al., 1981).

Propriétés

IUPAC Name |

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-10-5-3-4-6-11(10)14-12(18)15-13(2)7-8-19(16,17)9-13/h3-6H,7-9H2,1-2H3,(H2,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRVTFROYKFIKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NC2(CCS(=O)(=O)C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2402489.png)

![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)

![4-Methyl-3-([(1-methyl-1h-pyrazol-4-yl)carbonyl]amino)benzoic acid](/img/structure/B2402491.png)

![Ethyl 2-[5-[bis[(4-chlorophenyl)methyl]amino]tetrazol-2-yl]acetate](/img/structure/B2402495.png)

![(1S,2R)-1,1'-Bi[cyclopropane]-2-methanol](/img/structure/B2402501.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2402505.png)

![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)